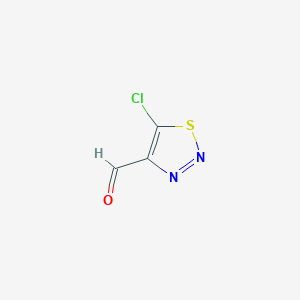
2,2',4-Trifluoro-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,4-Trifluoro-1,1’-biphenyl is an organic compound that belongs to the class of biphenyls, which are composed of two benzene rings connected by a single carbon-carbon bond The presence of three fluorine atoms at the 2, 2’, and 4 positions on the biphenyl structure imparts unique chemical and physical properties to this compound
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds have been found to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that the compound can interact with its targets, leading to changes in cellular processes . The trifluoro groups in the compound may enhance its binding affinity to its targets .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
It also shows inhibitory effects on CYP1A2 and CYP2C19 enzymes .
Result of Action
Similar compounds have been known to cause changes at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2’,4-Trifluoro-1,1’-biphenyl. For instance, the compound is stored in a dry room at normal temperature to maintain its stability . Furthermore, the compound is highly hydrophobic with no detectable water uptake after 24 hours in boiling water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,4-Trifluoro-1,1’-biphenyl can be achieved through several methods, with the Suzuki-Miyaura coupling reaction being one of the most common. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. The reaction conditions typically include the use of a solvent such as toluene or ethanol, and the reaction is carried out at elevated temperatures (around 80-100°C) under an inert atmosphere .
Industrial Production Methods: Industrial production of 2,2’,4-Trifluoro-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2’,4-Trifluoro-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The biphenyl structure can be oxidized to form biphenyl quinones under specific conditions.
Reduction Reactions: The compound can be reduced to form partially or fully hydrogenated biphenyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media are used.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or other metal catalysts under hydrogen gas is common.
Major Products:
- Substitution reactions yield various substituted biphenyl derivatives.
- Oxidation reactions produce biphenyl quinones.
- Reduction reactions result in hydrogenated biphenyl compounds .
Applications De Recherche Scientifique
2,2’,4-Trifluoro-1,1’-biphenyl has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of advanced materials, including liquid crystals and polymers with unique electronic properties.
Comparaison Avec Des Composés Similaires
- 2,2’,4,4’-Tetrafluoro-1,1’-biphenyl
- 2,2’,3,3’-Tetrafluoro-1,1’-biphenyl
- 2,2’,5,5’-Tetrafluoro-1,1’-biphenyl
Comparison: 2,2’,4-Trifluoro-1,1’-biphenyl is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and physical properties. Compared to other fluorinated biphenyls, it may exhibit different electronic effects and steric hindrance, affecting its behavior in chemical reactions and its suitability for specific applications .
Propriétés
IUPAC Name |
2,4-difluoro-1-(2-fluorophenyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3/c13-8-5-6-10(12(15)7-8)9-3-1-2-4-11(9)14/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGJCKBMCAHNAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=C2)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00563105 |
Source


|
| Record name | 2,2',4-Trifluoro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115245-05-1 |
Source


|
| Record name | 2,2',4-Trifluoro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-amine](/img/structure/B3030872.png)





![Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate](/img/structure/B3030880.png)
![(1S,2S,5R,6S,7S)-6,8,8-Trimethyl-3-azatricyclo[5.1.1.02,5]nonan-4-one](/img/structure/B3030881.png)




